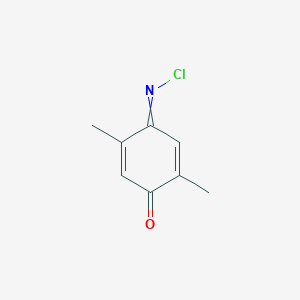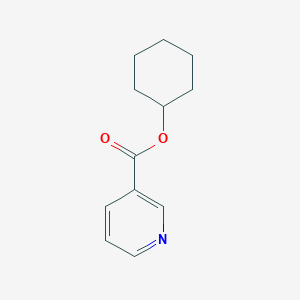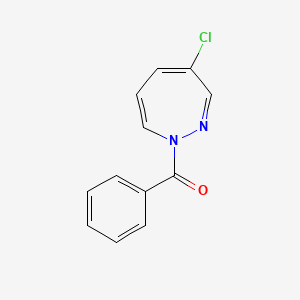![molecular formula C19H21Br2N3O2 B14499231 2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid CAS No. 63556-23-0](/img/structure/B14499231.png)
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid is an organic compound that features a diazenyl group (N=N) linked to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid typically involves the following steps:
Diazotization: The starting material, 4-aminobenzoic acid, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-[bis(2-bromopropyl)amino]benzene under basic conditions to form the desired azo compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atoms in the bis(2-bromopropyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mecanismo De Acción
The mechanism of action of 2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the azo group, which can undergo reduction to release active amines that interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-{4-[Bis(2-chloropropyl)amino]phenyl}diazenyl]benzoic acid
- 2-[(E)-{4-[Bis(2-iodopropyl)amino]phenyl}diazenyl]benzoic acid
- 2-[(E)-{4-[Bis(2-fluoropropyl)amino]phenyl}diazenyl]benzoic acid
Uniqueness
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound distinct in its chemical behavior and applications.
Propiedades
Número CAS |
63556-23-0 |
|---|---|
Fórmula molecular |
C19H21Br2N3O2 |
Peso molecular |
483.2 g/mol |
Nombre IUPAC |
2-[[4-[bis(2-bromopropyl)amino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H21Br2N3O2/c1-13(20)11-24(12-14(2)21)16-9-7-15(8-10-16)22-23-18-6-4-3-5-17(18)19(25)26/h3-10,13-14H,11-12H2,1-2H3,(H,25,26) |
Clave InChI |
ONVQGRKQJOYZLY-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)Br)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)






![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)


![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)


